2-(3,3-Dimethylbut-1-EN-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Catalog No.
S3530579
CAS No.
157945-83-0
M.F
C12H23BO2
M. Wt
210.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3,3-Dimethylbut-1-EN-1-YL)-4,4,5,5-tetramethyl-...

CAS Number

157945-83-0

Product Name

2-(3,3-Dimethylbut-1-EN-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

IUPAC Name

2-[(E)-3,3-dimethylbut-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Molecular Formula

C12H23BO2

Molecular Weight

210.12 g/mol

InChI

InChI=1S/C12H23BO2/c1-10(2,3)8-9-13-14-11(4,5)12(6,7)15-13/h8-9H,1-7H3/b9-8+

InChI Key

VTGDQOPDGQPGRO-CMDGGOBGSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC(C)(C)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC(C)(C)C

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C(C)(C)C

Organic Synthesis:

2-(3,3-Dimethylbut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ( pinacol boronate) is a valuable intermediate for organic synthesis due to the presence of a boronate ester group. Boronates are functional groups that can readily undergo coupling reactions to form carbon-carbon bonds. This property makes 2-(3,3-Dimethylbut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane a versatile building block for the construction of complex organic molecules [].

One particular application is in Suzuki-Miyaura coupling reactions []. This palladium-catalyzed reaction allows the formation of carbon-carbon bonds between a boronate ester and a halide (usually aryl or vinyl halide). By incorporating 2-(3,3-Dimethylbut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane into a molecule via a Suzuki-Miyaura coupling, researchers can introduce a specific unsaturated moiety (3,3-dimethylbut-1-en-1-yl) along with the desired carbon-carbon bond.

Fragment-Based Drug Discovery:

2-(3,3-Dimethylbut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can also be used in fragment-based drug discovery []. This approach involves screening small, fragment-sized molecules against a target protein to identify initial binding interactions. Due to its relatively small size and the presence of a functional group (boronate), 2-(3,3-Dimethylbut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane may serve as a fragment for identifying potential drug candidates.

2-(3,3-Dimethylbut-1-EN-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound characterized by its unique dioxaborolane structure. It features a dioxaborolane ring which is a five-membered cyclic compound containing two oxygen and one boron atom, along with a substituent that includes a 3,3-dimethylbut-1-enyl group. The compound has the molecular formula C13H22BO2C_{13}H_{22}BO_2 and a molecular weight of approximately 210.12 g/mol. Its structure can be represented as follows:

text
O / \ B O / \ C C / \ / \ C C---C C | C

This compound is often utilized in organic synthesis and has garnered attention for its potential applications in medicinal chemistry.

The reactivity of 2-(3,3-Dimethylbut-1-EN-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be attributed to the presence of the boron atom and the dioxaborolane framework. Key reactions include:

  • Hydroboration: This compound can undergo hydroboration reactions to form organoboranes.
  • Nucleophilic Substitution: The boron atom can participate in nucleophilic substitution reactions with various electrophiles.
  • Esterification: The alcohol group can react with carboxylic acids to form esters.
  • Reduction: The compound can be reduced under specific conditions to yield different derivatives .

The synthesis of 2-(3,3-Dimethylbut-1-EN-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves:

  • Boronation Reactions: Utilizing boron reagents to introduce the dioxaborolane moiety.
  • Alkenylation: The introduction of the 3,3-dimethylbutenyl group through alkenylation reactions.
  • Pinacol Rearrangement: This method can also be employed to create various boronic esters from suitable precursors .

This compound finds applications in various fields including:

  • Organic Synthesis: As a reagent in the synthesis of complex organic molecules.
  • Medicinal Chemistry: Potential use in drug development due to its unique structural properties.
  • Material Science: Incorporation into polymer systems for enhanced properties.

Interaction studies involving 2-(3,3-Dimethylbut-1-EN-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane focus on its reactivity with nucleophiles and electrophiles. Its interactions can lead to the formation of new compounds that may possess desirable properties for further applications in pharmaceuticals or materials science.

Several compounds share structural similarities with 2-(3,3-Dimethylbut-1-EN-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Here are some notable examples:

Compound NameStructural CharacteristicsSimilarity Index
4,4,5,5-Tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolaneContains a propene substituent0.81
4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolanePhenyl substituent instead of alkenyl0.80
2-Allyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneAllyl group as substituent0.81
4,4-Dimethylpentanoylboronic acid pinacol esterRelated boronic ester structure0.78

These compounds highlight the versatility and uniqueness of the dioxaborolane framework while showcasing variations in substituents that can alter their chemical behavior and potential applications.

Dates

Last modified: 08-19-2023

Explore Compound Types